Conanine

Description

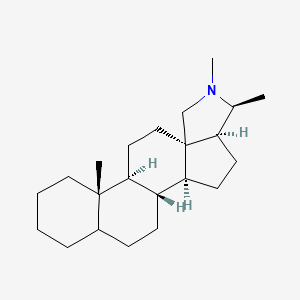

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H37N |

|---|---|

Molecular Weight |

315.5 g/mol |

IUPAC Name |

(1R,2S,5S,6S,9R,12S,13S)-6,7,13-trimethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icosane |

InChI |

InChI=1S/C22H37N/c1-15-18-9-10-20-17-8-7-16-6-4-5-12-21(16,2)19(17)11-13-22(18,20)14-23(15)3/h15-20H,4-14H2,1-3H3/t15-,16?,17+,18+,19-,20-,21-,22-/m0/s1 |

InChI Key |

ICKQFGPZAUSMPE-PFKVMXGZSA-N |

Isomeric SMILES |

C[C@H]1[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CCC5[C@@]4(CCCC5)C)CN1C |

Canonical SMILES |

CC1C2CCC3C2(CCC4C3CCC5C4(CCCC5)C)CN1C |

Origin of Product |

United States |

Advanced Methodologies for Isolation and Structural Characterization of Conanine

Modern Chromatographic Techniques for Conanine Purification and Separation

Chromatographic techniques are fundamental for the purification and separation of this compound and other alkaloids from crude plant extracts. These methods exploit differences in the physical and chemical properties of the compounds to achieve separation. Common chromatographic techniques used in alkaloid isolation include column chromatography, HPLC, and GC up.ac.za.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) for this compound Analysis

HPLC and UHPLC are powerful techniques widely used for the analysis and purification of natural products, including steroidal alkaloids like those of the this compound type researchgate.netnih.gov. These methods offer high resolution and sensitivity, making them suitable for analyzing complex mixtures. Various types of analytical columns, such as C18 and C8, are employed in HPLC analysis nih.gov. UHPLC, an evolution of HPLC, provides even faster analysis times and improved peak resolution researchgate.net. LC/MS, which hyphenates liquid chromatography with mass spectrometry, is also utilized for the structural characterization and elucidation of aminosteroids, including this compound derivatives researchgate.net.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) in this compound Research

GC and GC-MS are valuable tools for the analysis of volatile and semi-volatile organic compounds, including certain alkaloids up.ac.zameasurlabs.com. GC separates compounds based on their boiling points and interaction with the stationary phase measurlabs.com. GC-MS couples the separation power of GC with the identification capabilities of mass spectrometry, allowing for the identification and quantification of compounds measurlabs.com. While HPLC is often preferred for thermolabile compounds, GC provides a good complement for the detection of various derivatives nih.gov. GC-MS has been used in the analysis of various organic substances and can provide structural information and high sensitivity scientificliterature.org.

Advanced Solid-Phase Extraction (SPE) Techniques for this compound

Solid-phase extraction (SPE) is a sample preparation technique used to extract and purify analytes from a matrix before chromatographic analysis scientificliterature.orgnih.gov. SPE can be used to concentrate the desired compounds and remove interfering substances, improving the sensitivity and selectivity of subsequent analysis. SPE systems have been reported for the rapid extraction of compounds like cocaine in biological samples prior to GC-MS analysis, suggesting its applicability in the context of alkaloid isolation scientificliterature.orgnih.gov.

Spectroscopic and Spectrometric Approaches for this compound Structural Elucidation

Spectroscopic and spectrometric methods are essential for determining the structure of isolated this compound and its derivatives. These techniques provide information about the molecular weight, elemental composition, and the arrangement of atoms within the molecule.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound wikipedia.org. This fragmentation pattern can be used to elucidate the structure of the molecule wikipedia.org. MS/MS analysis, or tandem mass spectrometry, provides further structural information by fragmenting selected ions and analyzing the resulting fragments nih.govdea.gov. LC/MS and GC-MS are hyphenated techniques that combine chromatographic separation with mass spectrometric detection, enabling the identification and structural characterization of compounds in complex mixtures researchgate.netmeasurlabs.comwikipedia.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Dynamics (e.g., 1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structure and dynamics of organic molecules acs.org. 1H NMR and 13C NMR provide information about the types and chemical environments of hydrogen and carbon atoms in the molecule, respectively researchgate.netresearchgate.net. Two-dimensional (2D) NMR techniques, such as COSY, HSQC, HMBC, and NOESY, provide information about the connectivity and spatial relationships between atoms, which is crucial for complete structural elucidation researchgate.netumanitoba.ca. For instance, 1H and 13C NMR data, along with 2D NMR experiments, have been used to elucidate the structures of this compound-type alkaloids and related aminosteroids thieme-connect.comresearchgate.netalliedacademies.orgresearchgate.net. NMR spectroscopic features can indicate the presence of specific functional groups and structural elements characteristic of the this compound series of alkaloids thieme-connect.comalliedacademies.org.

Interactive Data Table: Selected NMR Data for a this compound-Type Alkaloid (Example based on search results)

| Nucleus | Chemical Shift (δ) | Multiplicity | Coupling Constant (J, Hz) | Assignment (Example) |

| 1H | 1.45 | Doublet | 6.56 | Methyl protons thieme-connect.comalliedacademies.org |

| 1H | 3.00 | AB Doublet | 12.06 | Methylene protons thieme-connect.comalliedacademies.org |

| 1H | 3.17 | AB Doublet | 12.06 | Methylene protons thieme-connect.comalliedacademies.org |

| 1H | 3.74 | Broad Singlet | - | H-3 uliege.be |

| 13C | 66.6 | - | - | Amino carbon uliege.be |

| 13C | 51.8 | - | - | Amino carbon uliege.be |

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for this compound Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and formula of organic compounds, including this compound-type alkaloids chemguide.co.uk. High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements that allow for the precise determination of the elemental composition of a compound chemguide.co.uk. For instance, a peak at m/z 327.1894 was found to correspond to the molecular formula C20H25NO3 in a this compound-type skeleton clockss.org.

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of selected ions, providing valuable structural information based on the resulting fragment ions chromatographytoday.comijprajournal.com. This fragmentation pattern can be indicative of specific structural features within the molecule msu.edu. Peaks corresponding to characteristic fragments are observed in the mass spectra of this compound series alkaloids epdf.pub. MS/MS analysis, often coupled with liquid chromatography (LC-MS/MS), is widely used for the structural characterization and elucidation of aminosteroids, including this compound derivatives researchgate.net. LC-MS systems are particularly popular as they combine the separation power of liquid chromatography with the structural information provided by mass spectrometry, enabling the analysis of complex natural product extracts ijprajournal.comresearchgate.net. Ion trap mass spectrometers, with their MSn capability, allow for obtaining more detailed structural information through multiple stages of fragmentation nih.gov.

Infrared (IR) and Raman Spectroscopy for this compound Functional Group Analysis

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule libretexts.orgspectroscopyeurope.com. These techniques measure the absorption or scattering of infrared or Raman light, respectively, by the molecular vibrations slideshare.net. Different functional groups vibrate at characteristic frequencies, resulting in unique spectral bands libretexts.org.

IR spectroscopy has been used in the structural studies of compounds in the this compound series researchgate.net. For example, the presence of a secondary amino stretching absorption at 3412 cm-1 was observed in the IR spectrum of a steroidal alkaloid, providing information about the functional groups present uliege.be. Raman spectroscopy also provides information about functional groups and can be used to identify biological pigments spectroscopyeurope.com. While information specifically detailing the application of Raman spectroscopy directly to this compound in the search results is limited, Raman spectra have been recorded for related compounds like Conessine (B1669311) nih.gov.

Chiroptical Spectroscopic Methods (e.g., ECD, ORD) for this compound Stereochemical Analysis

Chiroptical spectroscopic methods, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are powerful tools for determining the stereochemistry and absolute configuration of chiral molecules like this compound derivatives faccts.debath.ac.uk.

ORD measures the variation in optical rotation with a change in wavelength slideshare.netbath.ac.uk. This technique has been employed in structural studies on the this compound series researchgate.netresearchgate.netcas.cz.

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral substance slideshare.netfaccts.debath.ac.uk. ECD spectra are particularly helpful in identifying chiral compounds and determining their absolute configuration faccts.de. The structures of isolated compounds, including this compound-type alkaloids, have been determined using various spectroscopic methods, including ECD data researchgate.net. Theoretical calculations, such as those using Time-Dependent Density Functional Theory (TD-DFT), can be used to predict ECD spectra, which can then be compared to experimental data to confirm absolute stereochemistry faccts.deq-chem.com.

Integrated and Hyphenated Analytical Systems for this compound Research

Integrated and hyphenated analytical systems combine multiple analytical techniques to enhance the separation, detection, and characterization of compounds in complex mixtures chromatographytoday.comajrconline.org. Hyphenation typically involves coupling a separation technique, such as liquid chromatography (LC) or gas chromatography (GC), with a spectroscopic detection method like mass spectrometry (MS), infrared (IR) spectroscopy, or nuclear magnetic resonance (NMR) spectroscopy chromatographytoday.comijprajournal.comresearchgate.netajrconline.org.

These systems offer advantages such as improved sample throughput, reproducibility, faster analysis, and a higher degree of automation chromatographytoday.com. They are widely used in the analysis of complex natural product extracts, providing both quantitative and qualitative information ijprajournal.comresearchgate.net. Examples of commonly used hyphenated techniques include LC-MS, GC-MS, LC-IR, and LC-NMR chromatographytoday.com. More advanced systems like LC-MS-MS and LC-NMR-MS combine multiple detection methods chromatographytoday.comresearchgate.net. The coupling of LC to MS, particularly LC-MS/MS, is frequently used for the structural characterization and elucidation of natural products, including aminosteroids researchgate.netresearchgate.net. Integrated analytical microsystems are also being developed, focusing on the miniaturization and integration of analytical systems for chemical sensing wordpress.com. The integration of different analytical techniques and data fusion methods are crucial for a comprehensive understanding of complex samples, such as those encountered in natural product research rsc.org.

Table 1: Analytical Techniques Applied to this compound and Related Compounds

| Technique | Application | Relevant Findings/Uses | Citations |

| HRMS | Molecular formula determination | Precise mass measurements for elemental composition. Example: m/z 327.1894 corresponding to C20H25NO3. | clockss.org, chemguide.co.uk |

| MS/MS | Fragmentation analysis, structural elucidation | Provides characteristic fragmentation patterns; used in LC-MS/MS for structural characterization of aminosteroids. | researchgate.net, chromatographytoday.com, epdf.pub, ijprajournal.com, msu.edu |

| IR Spectroscopy | Functional group analysis | Identifies characteristic vibrations of functional groups (e.g., N-H stretch). Used in structural studies of this compound series. | researchgate.net, uliege.be, libretexts.org, researchgate.net |

| Raman Spectroscopy | Functional group analysis | Provides information about molecular vibrations and functional groups. Raman spectra recorded for related compounds like Conessine. | nih.gov, spectroscopyeurope.com, researchgate.net |

| ECD Spectroscopy | Stereochemical analysis, absolute configuration determination | Measures differential absorption of polarized light by chiral molecules. Used in conjunction with other methods for structural determination. Can be predicted computationally. | faccts.de, researchgate.net, bath.ac.uk, slideshare.net, q-chem.com |

| ORD Spectroscopy | Stereochemical analysis, determination of optical rotation with wavelength | Measures the change in optical rotation with wavelength. Used in structural studies of this compound series. | researchgate.net, bath.ac.uk, cas.cz, researchgate.net, slideshare.net |

| Integrated/Hyphenated Systems (e.g., LC-MS) | Separation and characterization of complex mixtures | Combines separation (LC, GC) with detection (MS, IR, NMR). Improves throughput, reproducibility, and provides comprehensive analysis of natural products. | researchgate.net, acs.org, wordpress.com, core.ac.uk, chromatographytoday.com, researchgate.net, ijprajournal.com, researchgate.net, ajrconline.org, nih.gov, ianalytical.net, processonline.com.au, rsc.org |

Biosynthetic Pathways and Precursor Incorporation in Conanine

Proposed Biosynthetic Routes to the Conanine Skeleton

The this compound skeleton is believed to arise from the cyclization and rearrangement of a steroid precursor. While the complete, step-by-step enzymatic pathway is still under investigation, studies on related steroidal alkaloids suggest a route involving the modification of the steroid ring system and the introduction of nitrogen.

One proposed route involves pregnenolone (B344588), a steroid synthesized from cholesterol by the enzyme cytochrome P450scc wikipedia.org. This conversion involves hydroxylation and cleavage of the cholesterol side chain wikipedia.org. Pregnenolone is a central intermediate in the biosynthesis of various steroid hormones wikipedia.orgnumberanalytics.com. The precise steps leading from pregnenolone to the this compound skeleton are not fully elucidated, but they are thought to involve transformations of the steroid rings and the introduction of a nitrogen atom, likely through transamination or amination reactions.

Another perspective suggests that the this compound skeleton is formed through a series of enzymatic reactions that modify a steroid precursor, potentially involving intermediates like 20α-methylaminopregnane structures, which can undergo cyclization via mechanisms such as Hofmann-Loeffler cyclization to form the this compound ring system researchgate.netresearchgate.netresearchgate.net.

Enzymatic Mechanisms in this compound Biosynthesis

The biosynthesis of this compound involves a suite of enzymes catalyzing specific transformations of the steroid precursor. While specific enzymes directly involved in this compound biosynthesis have not been extensively characterized in the provided search results, insights can be drawn from the biosynthesis of related steroidal compounds and other natural products.

Enzymes such as cytochrome P450s are known to catalyze hydroxylation and cleavage reactions in steroid biosynthesis, such as the conversion of cholesterol to pregnenolone wikipedia.orgvanderbilt.edunih.govfrontiersin.org. Other enzymatic activities likely involved in this compound biosynthesis include dehydrogenases, reductases, isomerases, and enzymes that facilitate the incorporation of nitrogen. For example, enzymes belonging to the short-chain dehydrogenase/reductase (SDR) family are involved in various steps of sterol/steroid metabolism frontiersin.org. The introduction of nitrogen could involve transaminases or other enzymes that catalyze the transfer of amino groups.

The stereochemistry of the this compound skeleton is crucial for its biological activity, suggesting that the enzymes involved in its biosynthesis exhibit high regio- and stereoselectivity researchgate.net.

Genetic Studies of this compound Biosynthetic Gene Clusters

The genes encoding the enzymes responsible for this compound biosynthesis are likely organized into biosynthetic gene clusters (BGCs) in the genomes of the producing plants. BGCs are physically linked sets of genes that participate in a common metabolic pathway, often involved in the production of secondary metabolites wikipedia.orgnih.gov.

While specific genetic studies on this compound BGCs were not detailed in the search results, the identification and analysis of BGCs in other organisms have been significantly advanced by DNA sequencing technologies and bioinformatic tools such as antiSMASH and BiG-SCAPE wikipedia.orgnih.govnih.govmdpi.com. These tools help predict and characterize BGCs based on genomic data wikipedia.orgnih.govnih.gov. Studying the genetic organization and regulation of this compound biosynthetic genes would provide valuable insights into the pathway and potentially enable metabolic engineering efforts.

Chemoenzymatic and Synthetic Biology Strategies for Modifying this compound Biosynthesis

Chemoenzymatic and synthetic biology approaches offer powerful tools for studying and potentially modifying the biosynthesis of natural products like this compound beilstein-journals.orgnih.govnih.govantheia.bio.

Chemoenzymatic strategies combine chemical synthesis with enzymatic transformations to produce target molecules beilstein-journals.orgnih.govresearchgate.netfrontiersin.org. This can involve using enzymes to catalyze specific steps in a synthetic route or using chemically synthesized intermediates to probe enzymatic activity within a biosynthetic pathway nih.gov. This approach can be particularly useful for accessing intermediates that are difficult to obtain through isolation or traditional synthesis nih.gov.

Synthetic biology involves designing and constructing novel biological components, networks, and pathways, or re-engineering existing ones nih.govantheia.bio. For this compound biosynthesis, synthetic biology could involve identifying and expressing the genes from the this compound BGC in a heterologous host organism, such as yeast or bacteria, to produce this compound or its derivatives antheia.bio. This could facilitate larger-scale production and enable the generation of structural analogs through pathway engineering nih.govantheia.bio. Techniques such as modular design and assembly of biosynthetic genes, optimization of genetic control elements, and metabolic flux analysis are integral to synthetic biology approaches for natural product biosynthesis sciepublish.com.

Chemoenzymatic and synthetic biology strategies can also be used to create modified versions of this compound with potentially altered properties beilstein-journals.orgnih.gov. By manipulating the enzymes involved or introducing alternative substrates, researchers could explore the biosynthetic plasticity of the pathway and generate novel this compound-type alkaloids.

Chemical Synthesis of Conanine and Conanine Type Alkaloids

Total Synthesis Strategies for Conanine

Total synthesis approaches aim to construct the entire this compound molecule from readily available starting materials, building the intricate tetracyclic steroidal core and incorporating the characteristic nitrogen-containing E ring. guidetopharmacology.orgcdutcm.edu.cnacdb.plusnih.govfigshare.comacs.orgacs.org Early total syntheses of racemic this compound-type alkaloids were reported in the 1960s. acs.org

Retrosynthetic Analysis of the this compound Core

Retrosynthetic analysis of the this compound core typically involves disconnecting key bonds to identify simpler, achievable precursors. A central challenge is the construction of the steroidal tetracyclic framework (rings A, B, C, and D) and the formation of the 18,20-epimino bridge that forms the E ring. Strategies often consider the formation of the D and E rings and the crucial stereocenters at C-18 and C-20.

Key Methodological Developments in this compound Total Synthesis

Significant methodological developments have advanced the total synthesis of this compound. These include strategies for efficiently constructing the steroidal skeleton and stereoselectively introducing the nitrogen atom and the C-21 methyl group. Early routes often involved lengthy sequences and sometimes suffered from low yields. acs.org Improvements have focused on more efficient ring formation reactions and the use of modern synthetic techniques. For instance, the construction of the AB ring system from accessible steroidal precursors has seen significant improvements. acs.org

Stereoselective and Asymmetric Approaches to this compound Synthesis

Stereoselectivity is paramount in this compound synthesis due to the presence of multiple chiral centers. Asymmetric synthesis aims to produce a single enantiomer of the target molecule. One approach to the asymmetric synthesis of the this compound BCDE ring system involved a highly diastereoselective (3+2) cycloaddition of an azomethine ylide to a bicyclic lactam to construct the pyrrolidine (B122466) (E) ring at an early stage. figshare.comacs.org Stereoselective introduction of the methyl group in the E ring has also been a key step in asymmetric routes. figshare.comacs.org

Semisynthetic Modifications and Derivatization of this compound

Semisynthesis involves using a naturally occurring steroid as a starting material and modifying its structure to obtain this compound or its derivatives. This approach can be advantageous when the natural precursor is more readily available than the products of total synthesis. Derivatization of this compound and related steroidal alkaloids can involve modifications to the amino group or other positions on the steroid core to alter their properties or create new analogues. Amines, particularly primary and secondary amines, are suitable for derivatization due to their basicity and nucleophilicity. nih.gov Examples of derivatization include reactions with aldehydes to form iminium ions. nih.gov

Molecular and Cellular Mechanisms of Conanine Interaction

Conessine (B1669311) Binding to Molecular Targets and Ligand-Target Interactions

Conessine, a steroidal alkaloid, has been identified as an active compound that interacts with specific protein targets, leading to the modulation of their biological activity. Research has particularly focused on its role as an enzyme inhibitor and a receptor antagonist.

Acetylcholinesterase (AChE):

Steroidal alkaloids extracted from the seeds and bark of Holarrhena antidysenterica have demonstrated significant inhibitory activity against acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine (B1216132). ovid.com This inhibition is a key strategy in the management of neurological conditions like Alzheimer's disease. ovid.comdovepress.com

Multiple studies have confirmed that various steroidal alkaloids from Holarrhena pubescens (a synonym for H. antidysenterica) exhibit strong AChE inhibition. researchgate.net Bioactivity-guided fractionation of extracts from this plant led to the isolation of several potent AChE-inhibiting steroidal alkaloids, including conessine, isoconessimine, conessimin, conarrhimin, and conimin. ovid.com With the exception of isoconessimine, all tested compounds showed significant AChE inhibitory activity, with IC50 values ranging from 4 to 28 μM. ovid.com

Molecular docking studies have been employed to understand the binding mode of these alkaloids to the active site of AChE. ovid.comlupinepublishers.com These computational analyses suggest that the steroidal structure can bind within the aromatic gorge of the enzyme, interacting with key amino acid residues. ovid.comresearchgate.net The binding is thought to be stabilized by hydrophobic and hydrogen bonding interactions. researchgate.net

Histamine (B1213489) H3 Receptor:

Conessine has been discovered to be a potent and selective antagonist for the histamine H3 receptor. nih.govresearchgate.net Radioligand-based high-throughput screening identified Conessine's high affinity for both rat and human H3 receptors, with pKi values of 7.61 and 8.27, respectively. nih.gov It displays high selectivity for the H3 receptor over other histamine receptor subtypes (H1, H2, and H4). nih.gov The potent antagonism at this receptor suggests a significant interaction with this non-enzymatic protein target, influencing neurotransmitter release and modulation in the central nervous system. researchgate.netnih.gov

The inhibitory effect of steroidal alkaloids from Holarrhena antidysenterica on acetylcholinesterase has been characterized as reversible and non-competitive. ovid.com A kinetic analysis of AChE inhibition by Conessimin, a closely related alkaloid from the same plant, revealed that the inhibitor decreases the maximum reaction rate (Vmax) without altering the substrate concentration at which the reaction rate is half of Vmax (Km). ovid.com

In one study, the Vmax of AChE was observed to decrease from 0.479 to 0.207 (arbitrary units) in the presence of Conessimin, while the Km value remained constant at 0.20 mM. ovid.com This kinetic profile is characteristic of non-competitive inhibition, where the inhibitor binds to a site on the enzyme other than the active site, thereby reducing the enzyme's catalytic efficiency without affecting substrate binding. nih.gov This is a common mode of inhibition for various plant-derived alkaloids. researchgate.netnih.gov

| Compound | IC50 (μM) | Mode of Inhibition |

|---|---|---|

| Conessine | Data Not Specified in Source | Not Determined |

| Isoconessimine | Inactive | Not Applicable |

| Conessimin | 4 | Reversible, Non-competitive |

| Conarrhimin | Data Not Specified in Source | Not Determined |

| Conimin | 28 | Not Determined |

| Mokluangin A | 1.44 - 4.09 | Not Determined |

| Mokluangin B | 1.44 - 4.09 | Not Determined |

| Mokluangin C | 1.44 - 4.09 | Not Determined |

| Antidysentericine | 1.44 - 4.09 | Not Determined |

The primary non-enzymatic protein interaction identified for Conessine is its antagonism of the histamine H3 receptor, a G-protein coupled receptor (GPCR). nih.govresearchgate.net This interaction is highly selective and potent. nih.gov As an antagonist, Conessine binds to the receptor but does not elicit the normal biological response. Instead, it blocks the binding of the endogenous ligand, histamine, thereby inhibiting the receptor's function. The H3 receptor primarily acts as an inhibitory autoreceptor, controlling the synthesis and release of histamine, as well as modulating the release of other key neurotransmitters like dopamine, norepinephrine, and serotonin. nih.govunesp.br By blocking this receptor, Conessine can disinhibit the release of these neurotransmitters, leading to a range of effects on the central nervous system. nih.gov

Cellular Pathway Perturbations by Conessine at a Molecular Level

The interactions of Conessine with its molecular targets lead to perturbations in key cellular signaling pathways. These effects are primarily linked to its acetylcholinesterase inhibitory activity and its antagonism of the histamine H3 receptor.

Cholinergic Signaling:

By inhibiting acetylcholinesterase, Conessine and related alkaloids increase the concentration and duration of action of acetylcholine in the synaptic cleft. mdpi.com This enhancement of cholinergic neurotransmission can have widespread effects on intracellular signaling cascades that are modulated by acetylcholine receptors, both muscarinic and nicotinic.

Histamine H3 Receptor-Mediated Signaling:

The histamine H3 receptor is a G-protein coupled receptor that primarily signals through the Gαi/o pathway. mdpi.com Activation of this receptor typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent modulation of protein kinase A (PKA) activity. As a potent H3 receptor antagonist, Conessine blocks these downstream signaling events. nih.govresearchgate.net This can lead to an increase in cAMP levels and PKA activity in cells where the H3 receptor is tonically active. The modulation of these signaling pathways can influence a variety of cellular processes, including neurotransmitter release and neuronal excitability. nih.gov

Autophagy Pathway:

Recent studies have revealed that Conessine can modulate the autophagy pathway. researchgate.net Autophagy is a fundamental cellular process for the degradation and recycling of cellular components. nih.gov Conessine has been shown to inhibit autophagic flux, which is the complete process of autophagy from the formation of the autophagosome to its fusion with the lysosome and the degradation of its contents. researchgate.net Treatment with Conessine leads to the accumulation of autophagosomes, suggesting an impairment in the fusion process between autophagosomes and lysosomes. researchgate.net While the precise molecular targets of Conessine within the autophagy pathway are not yet fully elucidated, it is hypothesized that it may interfere with regulatory proteins that mediate this fusion step, such as Rab proteins or SNARE complexes. researchgate.net The mTOR signaling pathway is a critical regulator of autophagy induction, and it is possible that Conessine's effects on other signaling cascades, such as those modulated by the H3 receptor, could indirectly influence mTOR activity. cellsignal.com

Direct, large-scale gene expression or proteomic studies specifically investigating the effects of Conessine are limited. However, the known perturbations of cellular pathways by Conessine allow for inferences about potential changes in gene expression and protein profiles.

The modulation of cholinergic and histaminergic neurotransmitter systems by Conessine is likely to induce adaptive changes in gene expression in neuronal cells. nih.gov For example, sustained increases in acetylcholine levels due to AChE inhibition can lead to alterations in the expression of cholinergic receptors and other synaptic proteins. Similarly, the antagonism of the histamine H3 receptor can lead to long-term changes in the expression of genes involved in the synthesis and signaling of various neurotransmitters. nih.gov

The inhibition of autophagic flux by Conessine could also lead to significant changes in the cellular proteome. researchgate.net A block in the degradation of cellular components would lead to the accumulation of proteins and organelles that are normally cleared by autophagy. This could trigger cellular stress responses and lead to changes in the expression of genes involved in protein quality control and stress mitigation. While comprehensive proteomic analyses have not been reported, studies on other autophagy inhibitors have shown widespread changes in the abundance of proteins involved in metabolism, cell signaling, and apoptosis.

Structure-Activity Relationship (SAR) Studies of Conanine Analogues for Specific Molecular Interactions

Structure-Activity Relationship (SAR) studies are a cornerstone in medicinal chemistry, aiming to elucidate how the chemical structure of a compound influences its biological activity. nih.gov For this compound, a steroidal alkaloid, SAR studies involve the synthesis and evaluation of various analogues to identify the key structural motifs responsible for its interaction with specific molecular targets. While specific SAR studies exclusively focused on this compound are not extensively documented in publicly available literature, the broader class of steroidal alkaloids has been the subject of numerous investigations, providing a framework for understanding the potential SAR of this compound derivatives. nih.govfrontiersin.org

This compound-type alkaloids are characterized by an 18,20-epimino five-membered E ring, and many possess an amino or oxygen group at the C-3 position. researchgate.netresearchgate.net Modifications to the core steroid skeleton, the nature and position of substituents, and the stereochemistry of the molecule are all critical factors that can modulate biological activity. nih.govresearchgate.net

Key areas of modification in steroidal alkaloids that typically influence their activity and can be extrapolated to this compound analogues include:

Substitution on the Steroid Nucleus: The introduction, removal, or modification of functional groups on the A, B, C, and D rings of the steroid core can significantly impact binding affinity and selectivity for a target. For instance, in other steroidal alkaloids, the presence and nature of substituents (e.g., hydroxyl, keto, or alkyl groups) have been shown to be crucial for activity. frontiersin.org

The Nitrogen-Containing Ring: The structure and basicity of the nitrogen-containing E ring in this compound are likely critical for its interactions. Modifications to this ring, such as altering the substitution on the nitrogen atom or changing the ring size, would be expected to have a profound effect on biological activity.

Stereochemistry: The three-dimensional arrangement of atoms in this compound is vital for its interaction with chiral biological macromolecules like proteins and nucleic acids. Changes in the stereochemistry at any of the chiral centers can lead to a dramatic loss or alteration of activity.

A hypothetical SAR study on this compound analogues might explore how variations in these structural features affect a specific biological endpoint, such as the inhibition of a particular enzyme or the binding to a receptor. The findings from such studies are invaluable for the rational design of more potent and selective therapeutic agents. nih.gov

Identification of Key Pharmacophoric Features for Target Engagement

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. dergipark.org.tr Identifying the key pharmacophoric features of this compound is essential for understanding how it engages with its molecular targets and for designing new molecules with similar or improved activity. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and positively or negatively ionizable groups. nih.gov

For steroidal alkaloids like this compound, the key pharmacophoric features are generally distributed across the rigid steroid scaffold and the flexible side chains or appended ring systems. Based on the general structure of this compound and related compounds, the following pharmacophoric features can be postulated:

Hydrophobic Core: The tetracyclic steroid nucleus provides a large, rigid, and lipophilic scaffold that can engage in hydrophobic interactions with the target protein. This hydrophobic core is a common feature in many biologically active steroids and their derivatives.

Hydrogen Bond Acceptors/Donors: The nitrogen atom within the E ring of this compound can act as a hydrogen bond acceptor. If any hydroxyl or amino groups were to be introduced as substituents on the steroid nucleus of this compound analogues, they could serve as additional hydrogen bond donors or acceptors, further anchoring the molecule to its target.

Positive Ionizable Feature: The basic nitrogen atom in the E ring can be protonated at physiological pH, leading to a positive charge. This positive charge can be crucial for forming strong ionic interactions with negatively charged residues (e.g., aspartic acid, glutamic acid) in the binding pocket of a target protein.

The spatial arrangement of these pharmacophoric features in three-dimensional space is critical for optimal target engagement. Computational modeling techniques are often employed to develop a pharmacophore model based on a set of active compounds, which can then be used to screen large chemical libraries for new potential hits. dergipark.org.tr

Below is an interactive data table summarizing the hypothetical key pharmacophoric features of this compound and their potential roles in target engagement.

| Pharmacophoric Feature | Structural Basis in this compound | Potential Interaction with Target |

| Hydrophobic Core | Tetracyclic steroid nucleus | Van der Waals and hydrophobic interactions |

| Hydrogen Bond Acceptor | Nitrogen atom in the E ring | Hydrogen bonding with amino acid residues |

| Positive Ionizable Center | Protonated nitrogen atom in the E ring | Ionic bonding with negatively charged residues |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net A QSAR model can be used to predict the activity of newly designed compounds before their synthesis, thereby saving time and resources in the drug discovery process.

While no specific QSAR models for this compound derivatives are currently published, a 3D-QSAR study has been conducted on a series of congeneric Holarrhena steroid alkaloids, which share structural similarities with this compound. preprints.org This study provides a valuable template for how a QSAR model for this compound derivatives could be developed.

A typical QSAR study involves the following steps:

Data Set Selection: A dataset of this compound analogues with a range of biological activities would be required. This dataset is typically divided into a training set for model development and a test set for model validation.

Molecular Descriptor Calculation: For each molecule in the dataset, a variety of molecular descriptors would be calculated. These descriptors quantify different aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the molecular descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is assessed using the test set of compounds. A reliable QSAR model should be able to accurately predict the activities of molecules that were not used in its development.

For this compound derivatives, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) could be particularly insightful. nih.gov CoMFA aligns the structures of the compounds in the dataset and calculates steric and electrostatic fields around them. The variations in these fields are then correlated with the biological activity. The results of a CoMFA study are often visualized as contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity.

The following interactive data table presents a hypothetical summary of a potential QSAR model for this compound derivatives, based on principles from studies on related steroid alkaloids.

| Descriptor Type | Example Descriptors | Potential Impact on Activity |

| Steric | Molecular volume, Surface area | Bulkier substituents in certain regions may enhance or decrease binding affinity. |

| Electronic | Dipole moment, Partial charges | The distribution of electron density can influence electrostatic interactions with the target. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Increased hydrophobicity may improve membrane permeability and target engagement in hydrophobic pockets. |

| Topological | Connectivity indices | Describe the branching and shape of the molecule, which can affect its fit within a binding site. |

The development of robust SAR and QSAR models for this compound and its analogues would be a crucial step in optimizing their therapeutic potential and advancing them as potential drug candidates.

Theoretical and Computational Chemistry Studies on Conanine

Molecular Docking and Molecular Dynamics Simulations of Conanine-Target Complexes

Molecular docking and molecular dynamics (MD) simulations are pivotal computational techniques for exploring the interactions between a small molecule (ligand), such as this compound, and a biological macromolecule (receptor), typically a protein. mdpi.com These methods help predict the binding mode, affinity, and stability of the ligand-receptor complex, which is crucial for understanding the molecule's mechanism of action.

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor. mdpi.com The process involves sampling a ligand's conformations within the active site of a protein and then ranking these conformations using a scoring function. mdpi.com For this compound, this approach could be used to screen potential protein targets and hypothesize its binding pose. The results of a docking study are often presented in terms of a docking score, which estimates the binding affinity, and a detailed view of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.

Molecular Dynamics (MD) Simulations provide a dynamic view of the molecular system over time, complementing the static picture from molecular docking. frontiersin.org By solving Newton's equations of motion for all atoms in the system, MD simulations can assess the stability of the predicted docking pose, reveal conformational changes in both the ligand and the protein upon binding, and provide a more refined estimation of binding free energy. frontiersin.orgresearchgate.net A typical MD simulation for a this compound-protein complex would be run for a duration of nanoseconds to microseconds to observe the system's behavior and ensure the stability of the interactions. researchgate.net

Although specific docking and MD studies on this compound are not available, the methodology is widely applied to other alkaloids and steroidal compounds. For instance, studies on other Solanum alkaloids have utilized these techniques to investigate their potential as inhibitors of various enzymes. mdpi.com Such studies provide a framework for how this compound could be investigated. A hypothetical docking study of this compound against a potential target, such as an enzyme or a receptor, would yield data that could be summarized as follows:

| Parameter | Value | Description |

|---|---|---|

| Binding Affinity (kcal/mol) | -8.5 | Estimated free energy of binding. More negative values indicate stronger binding. |

| Interacting Residues | Tyr84, Phe288, Trp334 | Key amino acid residues in the protein's active site that form interactions with this compound. |

| Hydrogen Bonds | 1 | Number of hydrogen bonds formed between this compound and the protein, indicating specific, strong interactions. |

| Hydrophobic Interactions | Numerous | Non-specific interactions crucial for the binding of steroidal scaffolds. |

Following docking, an MD simulation would provide data on the stability of these interactions over time, often visualized through root-mean-square deviation (RMSD) plots.

| Parameter | Value/Description |

|---|---|

| Simulation Time | 100 ns |

| Force Field | AMBER or GROMOS |

| Key Output 1: RMSD | Plot showing stabilization of the complex after an initial equilibration period. |

| Key Output 2: Interaction Energy | Calculation of the average energy of interaction between this compound and the protein. |

Quantum Chemical Calculations of this compound Electronic Structure and Reactivity

Quantum chemical calculations are employed to understand the intrinsic electronic properties of a molecule, which govern its reactivity, stability, and spectroscopic characteristics. nrel.govnih.gov These methods solve the Schrödinger equation, or a simplified form of it, for the molecule of interest.

Density Functional Theory (DFT) is a popular quantum chemical method that calculates the electronic structure of a molecule based on its electron density. researchgate.net DFT is widely used for its balance of accuracy and computational cost. nrel.gov For this compound, DFT calculations could be used to:

Optimize the molecular geometry: Determine the most stable three-dimensional structure of the molecule.

Calculate electronic properties: Determine the distribution of charge within the molecule, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). mdpi.comnih.gov

Predict reactivity: The HOMO-LUMO energy gap is an indicator of chemical reactivity, and the MEP can predict sites for electrophilic and nucleophilic attack. scirp.org

Simulate spectroscopic data: Predict vibrational frequencies (IR spectra) and NMR chemical shifts to aid in experimental characterization.

A study on the related alkaloid coniine used the M062X/6-311+G* method to calculate its geometric parameters and electronic spectrum. bsu.by A similar approach for this compound would provide valuable data on its fundamental chemical nature.

| Property | Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |

| LUMO Energy | 0.5 eV | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap | 6.7 eV | Indicator of chemical stability and reactivity. A larger gap suggests higher stability. |

| Dipole Moment | 1.8 Debye | Measure of the overall polarity of the molecule. |

Ab initio methods are quantum calculations derived directly from theoretical principles without the inclusion of experimental data. arxiv.org Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) provide a high level of theory but are computationally more demanding than DFT. nih.gov They could be used for very accurate calculations of this compound's geometry and energy for benchmarking purposes.

Semi-empirical methods are based on the Hartree-Fock formalism but use parameters derived from experimental data to simplify the calculations. wikipedia.org Methods like AM1 and PM3 are much faster than DFT or ab initio methods, making them suitable for calculations on very large molecules or for high-throughput screening. wikipedia.orguni-muenchen.de While less accurate, they can provide useful qualitative insights into the electronic structure and properties of this compound, especially as a preliminary step before more rigorous calculations. uni-muenchen.de

Cheminformatics and Data Mining for this compound Research

Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds. For this compound research, cheminformatics tools could be applied to:

Similarity searching: Identify known compounds with similar structures to this compound in large chemical databases. This can help in predicting potential biological activities based on the principle that structurally similar molecules often have similar biological functions.

QSAR (Quantitative Structure-Activity Relationship) studies: If a series of this compound derivatives with measured biological activity were available, QSAR models could be built to correlate chemical structure with activity. These models can then be used to predict the activity of new, untested derivatives.

ADMET prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound. This is crucial in the early stages of drug discovery to identify potential liabilities.

De Novo Design and Virtual Screening of this compound-Inspired Compounds

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov If a biological target for this compound is identified, virtual screening could be used to find other, potentially more potent or selective, compounds that bind to the same target. arxiv.orgnih.gov This process often starts with docking-based screening of millions of compounds. mdpi.com

De novo design algorithms can be used to design novel molecules from scratch that are predicted to have high affinity and selectivity for a specific target. Using the steroidal scaffold of this compound as a starting point, these programs could suggest modifications or new functional groups to enhance its binding properties, leading to the design of novel, optimized, this compound-inspired compounds.

Future Research Directions in Conanine Chemistry and Biology

Development of Novel Synthetic Methodologies for Complex Conanine Analogues

The synthesis of complex steroidal alkaloids, including this compound analogues, often presents significant challenges due to their intricate structures and multiple chiral centers. Future research in this area is focused on developing more efficient, selective, and sustainable synthetic methodologies. This includes exploring novel reaction conditions, catalysts, and protecting group strategies to access a wider range of this compound derivatives with diverse functionalities. Efforts may involve asymmetric synthesis to control stereochemistry precisely and the development of convergent routes to reduce the number of synthetic steps. The aim is to overcome limitations in current synthetic approaches, such as those encountered in the synthesis of complex analogues where traditional methods may prove unsuccessful or low-yielding ucl.ac.uk. Research into novel organic synthesis and synthetic methods is a key feature of modern organic chemistry, with demands varying based on the intended application of the synthesized compounds mdpi.com.

Exploration of Undiscovered Biosynthetic Pathways for this compound Metabolites

While some steroidal alkaloid biosynthetic pathways are known, the specific pathways leading to many this compound metabolites, particularly in diverse plant species, remain to be fully elucidated. Future research will likely involve the application of advanced genomic, transcriptomic, and metabolomic techniques to identify the genes and enzymes involved in the biosynthesis of this compound and its derivatives. This includes exploring "silent" or unexpressed gene clusters in organisms known to produce related compounds researchgate.netnih.gov. Understanding these pathways can provide opportunities for metabolic engineering to produce this compound metabolites sustainably or to create novel, non-natural analogues through synthetic biology approaches. The exploration of unexplored biosynthetic potential from various organisms, such as myxobacteria, highlights the vastness of undiscovered natural products and their pathways mdpi.com. Research into the biosynthesis of secondary metabolites in plants emphasizes the intricate pathways and the influence of environmental factors on their production nih.gov.

Advanced Technologies for In Vitro and Ex Vivo Mechanistic Studies of this compound

Investigating the biological mechanisms of this compound and its analogues requires sophisticated in vitro and ex vivo models. Future research will leverage advanced technologies to gain deeper insights into their cellular and molecular interactions. This includes using techniques such as high-resolution microscopy, live-cell imaging, and single-molecule studies to observe real-time events. Furthermore, the development and application of complex ex vivo models, such as organ cultures, slice cultures, and perfused organ systems, which maintain the native tissue environment, will be crucial for studying drug responses and evaluating biomarkers in a more physiologically relevant context than traditional in vitro methods imavita.comsyntivia.fr. These models serve as a critical step between in vitro screening and in vivo studies, enhancing the predictive power of preclinical evaluations imavita.com. Advanced in vitro and ex vivo studies are already being used to understand the mechanistic effects of various compounds at the genomic and structural levels mdpi.comresearchgate.net.

Integration of Artificial Intelligence and Machine Learning in this compound Research

The increasing complexity of chemical and biological data in this compound research necessitates the integration of Artificial Intelligence (AI) and Machine Learning (ML) techniques. Future directions involve utilizing AI/ML for various applications, including the prediction of novel this compound analogues with desired properties, the design of synthetic routes, and the analysis of complex biological data from mechanistic studies. AI/ML can accelerate the identification of potential drug candidates, optimize experimental conditions, and uncover hidden patterns in large datasets researchgate.netmdpi.com. Agentic AI systems, capable of reasoning, planning, and autonomous decision-making, are emerging tools for automating research workflows, including hypothesis generation and data analysis, which can be applied to this compound research arxiv.org. The integration of AI/ML is transforming various scientific fields, offering potential for improved prediction, analysis, and decision-making fepbl.comjetir.orgnih.gov.

Q & A

Q. What meta-analysis techniques reconcile conflicting findings in this compound’s mechanism of action across studies?

- Methodological Answer : Perform a Cochrane-style systematic review with PRISMA guidelines: extract data from peer-reviewed studies, assess bias via ROBINS-I tool, and apply random-effects models for heterogeneity. Stratify by experimental models (e.g., cell lines vs. primary cells) to identify context-dependent effects .

Methodological Best Practices

- Data Contradiction Analysis : Iteratively triangulate results across orthogonal assays (e.g., biochemical vs. cellular readouts) and pre-register hypotheses to reduce confirmation bias .

- Literature Reviews : Use Boolean operators (AND/OR/NOT) and controlled vocabularies (e.g., MeSH terms) in PubMed/Scopus searches to minimize retrieval bias. Track citation networks via tools like CitNetExplorer .

- Ethical Compliance : For in vivo studies, follow ARRIVE 2.0 guidelines for experimental design transparency and include ethics committee approval details in all publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.